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Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanol

Cat. No.: B1453051 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2,6-
Dibromophenyl)methanol

Authored by: Dr. Gemini, Senior Application
Scientist
This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of (2,6-Dibromophenyl)methanol. In the absence of a complete,

publicly available experimental dataset for this specific molecule, this guide presents a detailed

predicted spectrum derived from foundational NMR principles and comparative data from

structurally analogous compounds. This approach provides researchers, scientists, and drug

development professionals with a robust framework for the identification and characterization of

this and similar substituted benzyl alcohols.

The guide is structured to provide not only the spectral data but also the underlying scientific

reasoning for the predicted chemical shifts and coupling constants. Furthermore, a detailed

experimental protocol is provided to serve as a self-validating system for researchers aiming to

acquire their own experimental data.

Predicted ¹H and ¹³C NMR Spectral Data
The molecular structure of (2,6-Dibromophenyl)methanol, with its symmetrically substituted

aromatic ring, gives rise to a distinct and predictable NMR fingerprint. The predicted spectral
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data are summarized in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for (2,6-Dibromophenyl)methanol in CDCl₃

¹H NMR

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

H-3, H-5 7.55 - 7.65 Doublet (d) 8.0 - 8.5 2H

H-4 7.05 - 7.15 Triplet (t) 8.0 - 8.5 1H

-CH₂- 4.90 - 5.00 Singlet (s) N/A 2H

-OH

Variable

(typically 1.8 -

2.5)

Singlet (s) N/A 1H

¹³C NMR Predicted Chemical Shift (δ, ppm)

C-1 138 - 140

C-2, C-6 122 - 124

C-3, C-5 131 - 133

C-4 128 - 130

-CH₂- 63 - 65

Structural Visualization
To aid in the assignment of NMR signals, the structure and numbering of (2,6-
Dibromophenyl)methanol are presented below.

Caption: Molecular structure of (2,6-Dibromophenyl)methanol with atom numbering.

Spectral Analysis and Interpretation
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¹H NMR Spectrum Analysis
The symmetry of the 2,6-dibromo substitution pattern simplifies the aromatic region of the ¹H

NMR spectrum into a characteristic AX₂ spin system.

Aromatic Protons (H-3, H-4, H-5): The protons at the 3- and 5-positions (H-3, H-5) are

chemically equivalent and appear as a doublet due to coupling with the single proton at the

4-position (H-4). The H-4 proton, in turn, is split into a triplet by the two equivalent

neighboring protons (H-3 and H-5). The strong electron-withdrawing effect of the bromine

atoms deshields these protons, shifting them downfield.

Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are equivalent and

are expected to appear as a singlet. Their proximity to the aromatic ring and the hydroxyl

group places their chemical shift in the 4.90 - 5.00 ppm range. In very pure, dry solvents,

coupling to the hydroxyl proton might be observed, resulting in a doublet.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and

depends on factors such as solvent, concentration, and temperature, which affect hydrogen

bonding. It typically appears as a broad singlet and its signal can be confirmed by D₂O

exchange, where the peak disappears.

¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only five distinct

signals.

Aromatic Carbons:

C-1 (ipso-Carbon): The carbon atom bearing the hydroxymethyl group (C-1) is expected to

be in the 138-140 ppm range.

C-2, C-6 (Bromo-substituted Carbons): The two carbon atoms directly bonded to the

bromine atoms (C-2, C-6) are equivalent. The "heavy atom" effect of bromine shifts these

carbons upfield to the 122-124 ppm region.

C-3, C-5: These equivalent carbons will appear as a single peak around 131-133 ppm.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-4: This carbon, situated para to the hydroxymethyl group, is expected to resonate at

approximately 128-130 ppm.

Aliphatic Carbon (-CH₂-): The carbon of the methylene group is expected in the 63-65 ppm

range, a typical shift for a benzylic alcohol.

Comparative Analysis with Structurally Related
Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined data

for benzyl alcohol and 2,6-dibromophenol is instructive.

Table 2: NMR Data Comparison of (2,6-Dibromophenyl)methanol with Related Compounds

Compound
Aromatic ¹H Shifts
(ppm)

Aromatic ¹³C Shifts
(ppm)

Ref.

Benzyl Alcohol 7.25-7.40 (m, 5H)

141.1 (C1), 128.6

(C3,5), 127.9 (C4),

127.1 (C2,6)

[1][2]

2,6-Dibromophenol
7.43 (d, 2H), 6.70 (t,

1H)

147.9 (C1), 132.5

(C3,5), 129.0 (C4),

110.4 (C2,6)

[3]

(2,6-

Dibromophenyl)metha

nol (Predicted)

7.55-7.65 (d, 2H),

7.05-7.15 (t, 1H)

138-140 (C1), 122-

124 (C2,6), 131-133

(C3,5), 128-130 (C4)

The comparison reveals that the introduction of two bromine atoms significantly influences the

chemical shifts. In 2,6-dibromophenol, the carbons attached to bromine (C-2, C-6) are shifted

upfield compared to the corresponding carbons in benzyl alcohol.[3] A similar upfield shift is

predicted for (2,6-Dibromophenyl)methanol. The proton shifts are also expected to be further

downfield compared to benzyl alcohol due to the inductive effect of the bromine atoms.

Experimental Protocol for NMR Data Acquisition
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This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR

spectra of (2,6-Dibromophenyl)methanol.

Sample Preparation
Weighing: Accurately weigh 10-15 mg of (2,6-Dibromophenyl)methanol directly into a

clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a standard solvent

allows for consistent data and comparison with literature values.[4][5]

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is

completely dissolved.

Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 16 ppm (centered around 6 ppm).

Acquisition Time: ~2 seconds.

Relaxation Delay (d1): 5 seconds. A longer relaxation delay is crucial for accurate

integration, especially for quantitative analysis.[6]

Number of Scans: 16-32, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 240 ppm (centered around 120 ppm).
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Acquisition Time: ~1 second.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, owing to the

low natural abundance of the ¹³C isotope.[7]

Data Processing
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-

2 Hz for ¹³C) and perform a Fourier transform.

Phasing: Manually phase the spectrum to obtain a flat baseline.

Baseline Correction: Apply a polynomial baseline correction.

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integration: Integrate all signals in the ¹H spectrum to determine the relative number of

protons.

Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical flow from sample preparation to final spectral

analysis.
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Caption: Experimental workflow for NMR analysis of (2,6-Dibromophenyl)methanol.
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Conclusion
This guide provides a robust, predicted ¹H and ¹³C NMR dataset for (2,6-
Dibromophenyl)methanol, grounded in fundamental spectroscopic principles and

comparative analysis with related structures. The detailed experimental protocol offers a clear

and reproducible method for obtaining empirical data, ensuring scientific integrity and enabling

researchers to confidently characterize this compound. The combination of predictive analysis

and a rigorous experimental framework serves as a valuable resource for professionals in

chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]

2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental)
(HMDB0003119) [hmdb.ca]

3. 2,6-Dibromophenol(608-33-3) 13C NMR spectrum [chemicalbook.com]

4. utsouthwestern.edu [utsouthwestern.edu]

5. scs.illinois.edu [scs.illinois.edu]

6. researchgate.net [researchgate.net]

7. scispace.com [scispace.com]

To cite this document: BenchChem. [1H NMR and 13C NMR spectral data of (2,6-
Dibromophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1453051#1h-nmr-and-13c-nmr-spectral-data-of-2-6-
dibromophenyl-methanol]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1453051?utm_src=pdf-body
https://www.benchchem.com/product/b1453051?utm_src=pdf-body
https://www.benchchem.com/product/b1453051?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_100-51-6_1HNMR.htm
https://www.hmdb.ca/spectra/nmr_one_d/3760
https://www.hmdb.ca/spectra/nmr_one_d/3760
https://www.chemicalbook.com/SpectrumEN_608-33-3_13CNMR.htm
https://www.utsouthwestern.edu/research/core-facilities/nmrcf/assets/common-lab-solvents-as-trace-impurities.pdf
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.researchgate.net/figure/High-resolution-NMR-spectra-of-as-prepared-samples-a-1H-NMR-spectrum-of-the-methanol_fig4_304067153
https://scispace.com/pdf/1h-and-13c-nmr-for-the-profiling-of-natural-product-extracts-38dewdl6ei.pdf
https://www.benchchem.com/product/b1453051#1h-nmr-and-13c-nmr-spectral-data-of-2-6-dibromophenyl-methanol
https://www.benchchem.com/product/b1453051#1h-nmr-and-13c-nmr-spectral-data-of-2-6-dibromophenyl-methanol
https://www.benchchem.com/product/b1453051#1h-nmr-and-13c-nmr-spectral-data-of-2-6-dibromophenyl-methanol
https://www.benchchem.com/product/b1453051#1h-nmr-and-13c-nmr-spectral-data-of-2-6-dibromophenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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